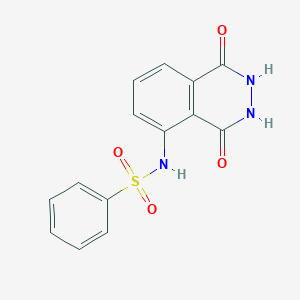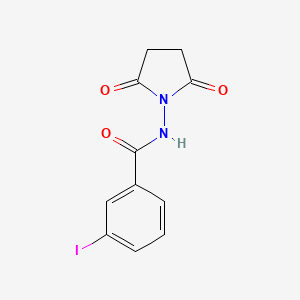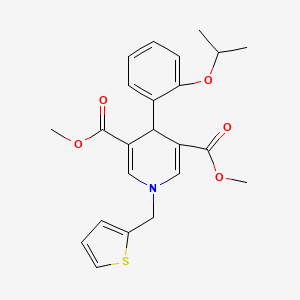
N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide
Descripción general
Descripción
N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide, also known as PTBA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTBA belongs to the class of phthalazinone sulfonamides and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide is still being studied, but it is believed to act by inhibiting specific enzymes and proteins that are involved in various biological processes. For example, N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in regulating pH levels in the body. This inhibition leads to a decrease in the growth of cancer cells and has potential therapeutic applications.
Biochemical and Physiological Effects:
N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. Additionally, N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been found to inhibit the formation of biofilms by bacteria, making it a potential candidate for the development of new antibiotics. N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide is its ability to inhibit specific enzymes and proteins, making it a potential candidate for targeted therapy. Additionally, N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been found to exhibit low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide. One potential direction is the development of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide and its potential applications in various fields of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13-10-7-4-8-11(12(10)14(19)16-15-13)17-22(20,21)9-5-2-1-3-6-9/h1-8,17H,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFZMJMCTDBGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)NNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxo-1,2,3,4-tetrahydro-5-phthalazinyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-2-biphenylyl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3507117.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B3507120.png)
![N-1H-indazol-6-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3507121.png)
![3-[(4-bromobenzyl)thio]-5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B3507127.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3507135.png)



![dimethyl 1-[2-(4-methoxyphenyl)ethyl]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3507172.png)
![dimethyl 1-cyclopentyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3507180.png)
![2-{[(tert-butylamino)carbonyl]amino}benzamide](/img/structure/B3507197.png)
![N-[4-(6-bromo-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B3507198.png)
![2-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B3507213.png)
